6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
CAS No.: 24088-82-2
Cat. No.: VC2051652
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24088-82-2 |
|---|---|
| Molecular Formula | C8H4BrNO3 |
| Molecular Weight | 242.03 g/mol |
| IUPAC Name | 6-bromo-1,3-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) |
| Standard InChI Key | QFUCRLHRLJFXBG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(=O)NC(=O)O2 |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NC(=O)O2 |
Introduction
Chemical Identity and Physical Properties
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (CAS Number: 24088-82-2) is a heterocyclic compound containing a benzoxazine core structure with a bromine atom at the 6-position. The molecular formula is C8H4BrNO3, corresponding to a molecular weight of 242.03 g/mol . The compound features a benzoxazine ring system that contributes to its distinctive chemical properties and reactivity patterns.
The physical properties of this compound provide essential information for its characterization and handling in laboratory settings. The melting point ranges from 292-293°C, indicating its high thermal stability . It has a calculated density of 1.826 and a predicted pKa value of 9.38±0.20 . These physical parameters are critical for understanding its behavior in various chemical environments and reactions.
Structural Identifiers and Representations
The compound can be identified and represented through various chemical notation systems, as shown in Table 1.
Table 1: Chemical Identifiers of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione
The structural representation illustrates the distinctive features of this molecule, particularly the benzoxazine ring system and the bromine substituent at the 6-position. The compound contains a fused bicyclic system with a benzene ring fused to an oxazine heterocycle. The bromine atom provides a reactive site for various chemical transformations.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, each with distinct advantages in terms of yield, convenience, and accessibility of starting materials.
Synthesis from 6-Bromo-2-aminobenzoic Acid
The most common synthesis method involves the reaction of 6-bromo-2-aminobenzoic acid with phosgene or triphosgene to form an isocyanate intermediate, which then undergoes cyclization to yield the desired benzoxazine-dione compound. This approach is efficient and provides good yields of the target molecule.
The reaction proceeds through the following general pathway:
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Formation of isocyanate intermediate from 6-bromo-2-aminobenzoic acid and phosgene/triphosgene
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Intramolecular cyclization to form the oxazine ring
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Final product formation with the characteristic 2,4-dione functionality
Alternative Synthetic Approaches
A patent document describes additional methods for synthesizing similar compounds, which can be adapted for the preparation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione:
Method A: Involves the reaction of a substituted salicylic acid (such as 5-chloro-salicylic acid) with triethylamine in tetrahydrofuran, followed by treatment with chloroformic acid ethyl ester and a substituted aniline .
Method B: Utilizes the reaction of substituted carbomethoxy salicylic acid with thionyl chloride to form an acid chloride intermediate, which is then treated with a substituted aniline and triethylamine in benzene .
Method C: Employs the reaction of bromo-salicylic acid anilide dissolved in pyridine with chloroformic acid ethyl ester, followed by refluxing and aqueous workup . This method is particularly relevant for the synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.
Additional synthetic approaches include the use of low-valent titanium reagents for the synthesis of related compounds, such as 3,3',4,4'-tetrahydro-4,4'-bibenzo[e]oxazine-2,2'-diones, via the reaction of salicylidenephenylhydrazone and triphosgene .
Chemical Reactivity and Reactions
The chemical reactivity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is influenced by its structural features, particularly the bromine substituent and the oxazine ring system.
Substitution Reactions
The bromine atom at the 6-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This compound can undergo substitution reactions where the bromine atom is replaced by various nucleophiles, including:
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Amines, leading to amino-substituted derivatives
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Thiols, resulting in thioether formation
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Other nucleophiles under appropriate reaction conditions
These substitution reactions are valuable for generating a diverse array of derivatives with modified properties and activities.
Oxidation and Reduction Reactions
The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives, depending on the reagents and conditions employed. These transformations alter the electronic properties of the molecule and can lead to products with different biological activities.
Cyclization Reactions
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione participates in various cyclization reactions to form fused ring systems, which are of significant interest in the synthesis of complex organic molecules. These reactions expand the structural diversity accessible from this compound and provide routes to more complex heterocyclic systems.
Reactions with Biomolecules
At the molecular level, this compound interacts with specific biomolecules through various mechanisms:
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Binding to DNA and proteins through covalent and non-covalent interactions
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Enzyme inhibition or activation, depending on the target molecule
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Inhibition of topoisomerase II through DNA intercalation
These interactions contribute to the compound's biological activities and potential therapeutic applications.
Biological Activities and Pharmacological Properties
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and related compounds exhibit a wide range of biological activities, making them valuable scaffolds for drug discovery and development.
Enzyme Interactions
This compound interacts with various enzymes involved in cellular processes:
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Enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase
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Interactions primarily through hydrogen bonding and van der Waals forces
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Stabilization of enzyme-substrate complexes
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Modulation of kinase activity, influencing signal transduction pathways
Cellular Effects
The effects of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione on cellular function are multifaceted:
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Alteration of cell signaling pathways, gene expression, and cellular metabolism
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Induction of apoptosis in cancer cells through activation of caspase pathways
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Inhibition of the PI3K/Akt signaling pathway
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Influence on oxidative stress response mechanisms
These cellular effects underlie the compound's potential therapeutic applications, particularly in cancer treatment and inflammatory disorders.
Pharmacological Activities
Compounds with similar structures to 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione have demonstrated a broad spectrum of pharmacological activities, as summarized in Table 2.
Table 2: Pharmacological Activities of Benzoxazine Derivatives Related to 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione
| Activity Type | Description | Potential Applications |
|---|---|---|
| Antibacterial | Activity against various bacterial strains | Treatment of bacterial infections |
| Antimycobacterial | Activity against mycobacterial species | Treatment of tuberculosis and related diseases |
| Anti-inflammatory | Reduction of inflammation and associated symptoms | Management of inflammatory disorders |
| Antitumor | Inhibition of tumor growth and proliferation | Cancer therapy |
| Antidiabetic | Regulation of glucose metabolism | Management of diabetes |
| Antiviral | Inhibition of viral replication | Treatment of viral infections |
| Antioxidant | Neutralization of free radicals and reactive oxygen species | Prevention of oxidative stress-related conditions |
| Antiparasitic | Activity against amoebae and helminths | Treatment of parasitic infections |
| Antifungal | Inhibition of fungal growth | Management of fungal infections |
The diverse pharmacological profile of benzoxazine derivatives suggests that 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione may serve as a promising scaffold for the development of novel therapeutic agents.
Structure-Activity Relationships
Understanding the relationship between the structure of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and its biological activities provides valuable insights for rational drug design and optimization.
Key Structural Features
The key structural features that contribute to the biological activities of this compound include:
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The benzoxazine ring system, which provides a rigid scaffold for interaction with biological targets
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The bromine substituent at the 6-position, which influences the electronic properties and reactivity of the molecule
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The 2,4-dione functionality, which can participate in hydrogen bonding interactions with proteins and enzymes
Modifications to these structural elements can lead to compounds with altered biological profiles and improved therapeutic properties.
Comparison with Similar Compounds
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione can be compared with structurally related compounds to understand the impact of specific structural modifications on biological activity:
6-Bromo-2H-benzo[e]thiazine-2,4(3H)-dione: This sulfur analog contains a thiazine ring instead of an oxazine ring, which affects its electronic properties and binding characteristics .
7-Bromo-1H-benzo[d]oxazine-2,4-dione: This positional isomer has the bromine atom at the 7-position rather than the 6-position, potentially leading to different interaction patterns with biological targets .
Other substituted benzoxazine derivatives: Compounds with different substituents at the 6-position or other positions may exhibit variations in their biological activities and physicochemical properties.
These comparisons highlight the importance of specific structural features in determining the biological profile of benzoxazine derivatives and guide the design of new compounds with improved properties.
Research Applications and Future Perspectives
6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione has numerous applications in scientific research and holds promise for future developments in various fields.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for the synthesis of potential therapeutic agents:
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Anticancer agents through modification of the core structure
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Antibacterial compounds targeting specific bacterial enzymes
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Anti-inflammatory agents with improved selectivity and potency
The versatility of this scaffold allows for the generation of diverse libraries of compounds for biological screening and drug discovery efforts.
Materials Science Applications
In materials science, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione contributes to the development of advanced materials:
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Polymers and resins with enhanced thermal and mechanical properties
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Functional materials with specific optical or electronic characteristics
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Novel materials for specialized applications
The unique structural features of this compound provide opportunities for creating materials with tailored properties for various technological applications.
Biological Research Tools
As a probe in biological studies, this compound helps investigate:
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Enzyme interactions and inhibition mechanisms
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Cellular pathways and signaling networks
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Structure-activity relationships in drug-target interactions
These applications advance our understanding of biological systems and contribute to the development of new therapeutic strategies.
Future Research Directions
Future research on 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione may focus on:
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Development of more efficient and scalable synthesis methods
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Exploration of novel derivatives with enhanced biological activities
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Investigation of specific molecular targets and mechanisms of action
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Application in combination therapies for complex diseases
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Integration into advanced drug delivery systems
These research directions will expand the utility and impact of this compound in various scientific and technological domains.
Analytical Methods and Characterization
The characterization of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione involves various analytical techniques that provide comprehensive information about its structure, purity, and properties.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and authentication of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic arrangement and connectivity within the molecule. The 1H NMR and 13C NMR spectra confirm the presence of aromatic protons, the heterocyclic system, and the bromine substituent .
Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups such as carbonyl groups (C=O), N-H bonds, and C-O-C linkages, confirming the presence of the oxazine ring and the dione functionality .
Mass Spectrometry: Determines the molecular weight and fragmentation pattern, providing additional confirmation of the molecular formula and structure.
Crystallographic Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of the compound, including bond lengths, bond angles, and crystal packing arrangements. This information is valuable for understanding intermolecular interactions and potential binding modes with biological targets .
Chromatographic Analysis
Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are used to assess the purity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and to monitor reactions involving this compound.
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